molecular formula C16H15BrN2O2S B3725792 5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione

5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione

Cat. No.: B3725792
M. Wt: 379.3 g/mol
InChI Key: VDDVDOPPSGASAN-UXBLZVDNSA-N
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Description

5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BRD9539 and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

BRD9539 exerts its anticancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition by BRD9539 results in the downregulation of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, BRD9539 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of an enzyme called PDE7B, which is involved in the regulation of immune cell function. This suggests that BRD9539 may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of BRD9539 is its specificity for BRD4, which reduces the likelihood of off-target effects. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of BRD9539. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of BRD9539. Another area of interest is the investigation of the potential applications of BRD9539 in the treatment of autoimmune diseases and other conditions beyond cancer. Additionally, further studies are needed to fully understand the mechanism of action of BRD9539 and its effects on gene expression.

Scientific Research Applications

BRD9539 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs.

Properties

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-butan-2-yl-4-hydroxy-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-3-9(2)19-15(20)14(22-16(19)21)6-10-8-18-13-5-4-11(17)7-12(10)13/h4-9,20H,3H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDVDOPPSGASAN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione

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